3,3-dimethylpiperidin-4-amine dihydrochloride CAS 635732-41-1
3,3-dimethylpiperidin-4-amine dihydrochloride CAS 635732-41-1
An In-Depth Technical Guide to 3,3-dimethylpiperidin-4-amine dihydrochloride (CAS 635732-41-1)
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 3,3-dimethylpiperidin-4-amine dihydrochloride. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this compound's synthesis, characteristics, and potential applications.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs.[1] Its conformational flexibility allows it to adapt to the steric and electronic demands of various biological targets, enhancing drug-target interactions.[1] Furthermore, the piperidine motif often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are critical for the development of effective therapeutic agents.[1] Compounds incorporating the piperidine structure are investigated for a multitude of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1]
3,3-dimethylpiperidin-4-amine dihydrochloride is a specific derivative that presents an interesting scaffold for further chemical elaboration in drug discovery programs. The gem-dimethyl substitution at the 3-position can enforce a particular ring conformation, potentially leading to higher selectivity for its biological target. The primary amine at the 4-position offers a versatile handle for the introduction of various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).
Physicochemical Properties
A summary of the key physicochemical properties of 3,3-dimethylpiperidin-4-amine dihydrochloride is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 635732-41-1 | [2][3] |
| Molecular Formula | C₇H₁₈Cl₂N₂ | [2][3] |
| Molecular Weight | 201.14 g/mol | Calculated |
| Appearance | White to off-white solid | General knowledge of amine dihydrochlorides |
| Solubility | Soluble in water and polar protic solvents | General knowledge of amine dihydrochlorides |
Synthesis of 3,3-dimethylpiperidin-4-amine dihydrochloride
The synthesis of 3,3-dimethylpiperidin-4-amine dihydrochloride can be logically approached through a multi-step process starting from a suitable precursor. A plausible and efficient synthetic route involves the formation of 3,3-dimethylpiperidin-4-one, followed by oximation and subsequent reduction to the desired primary amine.
Synthetic Workflow Overview
Caption: Synthetic workflow for 3,3-dimethylpiperidin-4-amine dihydrochloride.
Experimental Protocols
The synthesis of the ketone intermediate, 3,3-dimethylpiperidin-4-one, is the initial and crucial step. While various methods for the synthesis of substituted piperidinones exist, a common approach is the Mannich condensation.[4]
Protocol:
-
To a solution of an appropriate amine, aldehyde, and a ketone with at least one α-hydrogen, add a suitable solvent (e.g., ethanol).
-
The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation reaction.
-
Upon completion, the product is isolated by extraction and purified by column chromatography or crystallization.
Note: The specific starting materials for 3,3-dimethylpiperidin-4-one are not detailed in the provided search results, but the general Mannich reaction principles apply.
The conversion of the ketone to an oxime is a standard and high-yielding reaction. This step introduces the nitrogen atom that will become the primary amine.
Protocol: [4]
-
Dissolve 3,3-dimethylpiperidin-4-one in ethanol.
-
Add hydroxylamine hydrochloride and a mild base, such as sodium acetate, to the solution.[4]
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]
-
Cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
The reduction of the oxime to the corresponding primary amine is the final step in forming the free base. Catalytic hydrogenation is a common and effective method for this transformation.
Protocol:
-
Dissolve the 3,3-dimethylpiperidin-4-one oxime in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,3-dimethylpiperidin-4-amine.
The final step is the conversion of the free base to its more stable and water-soluble dihydrochloride salt.
Protocol:
-
Dissolve the crude 3,3-dimethylpiperidin-4-amine in a suitable solvent, such as isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield 3,3-dimethylpiperidin-4-amine dihydrochloride.
Analytical Characterization
A comprehensive characterization of 3,3-dimethylpiperidin-4-amine dihydrochloride is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected chemical shifts and coupling constants for the protons and carbons in the molecule. For similar piperidine derivatives, characteristic signals for the piperidine ring protons and the gem-dimethyl groups would be expected.[5][6]
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as N-H stretches for the amine and ammonium salts, and C-H stretches for the aliphatic portions.
-
Elemental Analysis: Elemental analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should correspond to the calculated values for the dihydrochloride salt.
Applications in Drug Discovery and Development
While specific biological activities for 3,3-dimethylpiperidin-4-amine dihydrochloride are not extensively documented in the public domain, its structural features make it a valuable building block in medicinal chemistry. The primary amine at the 4-position serves as a key point for diversification, allowing for the synthesis of a library of compounds for screening against various biological targets.
The rigidified conformation imparted by the 3,3-dimethyl substitution can be exploited to design ligands with high affinity and selectivity for their target proteins. This is a crucial aspect of modern drug design, aiming to minimize off-target effects and improve the therapeutic index of new drug candidates.
The broader class of 4-aminopiperidines has been investigated for various biological activities, including antifungal properties and as factor Xa inhibitors.[7][8] This suggests that derivatives of 3,3-dimethylpiperidin-4-amine could be explored for similar or novel therapeutic applications.
Conclusion
3,3-dimethylpiperidin-4-amine dihydrochloride is a valuable chemical entity with significant potential in the field of drug discovery. Its synthesis, while requiring a multi-step approach, relies on well-established and robust chemical transformations. The structural rigidity and the presence of a reactive primary amine make it an attractive scaffold for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
[9] ResearchGate. (n.d.). 3,3-Dimethyl-2,6-dimethylpiperidine-4-one oxime. Retrieved from [Link]
[4] National Center for Biotechnology Information. (n.d.). (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime. PubMed. Retrieved from [Link]
[10] National Center for Biotechnology Information. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Retrieved from [Link]
[11] Royal Society of Chemistry. (2014). One pot synthesis of cyclohexanone oxime from nitrobenzene using a bifunctional catalyst. Chemical Communications. Retrieved from [Link]
[12] Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Retrieved from
[13] MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
[14] MDPI. (n.d.). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Retrieved from [Link]
[7] MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
[15] National Center for Biotechnology Information. (n.d.). N,N-Dimethylpiperidin-4-amine. PubChem. Retrieved from [Link]
[5] ResearchGate. (2023). (PDF) Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. Retrieved from [Link]
[1] National Center for Biotechnology Information. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
[16] Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Retrieved from
[6] International Journal of Pharmaceutical Research and Applications. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. Retrieved from [Link]
[17] National Center for Biotechnology Information. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved from [Link]
[8] ResearchGate. (n.d.). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Retrieved from [Link]
[2] Reagentia. (n.d.). 3,3-dimethylpiperidin-4-amine dihydrochloride (1 x 500 mg). Retrieved from [Link]
[18] Drug Discovery and Development. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]
[19] Alachem Co., Ltd. (n.d.). 50533-97-6 | N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]
[3] Reagentia. (n.d.). 3,3-dimethylpiperidin-4-amine dihydrochloride (1 x 1 g). Retrieved from [Link]
[20] MDPI. (n.d.). Plant-Derived Natural Products: A Source for Drug Discovery and Development. Retrieved from [Link]
[21] Chemsrc. (n.d.). N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6. Retrieved from [Link]
[22] Gsrs. (n.d.). 1-BENZYL-N,4-DIMETHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, (3S,4S)-. Retrieved from [Link]
[23] MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,3-dimethylpiperidin-4-amine dihydrochloride (1 x 500 mg) | Reagentia [reagentia.eu]
- 3. 3,3-dimethylpiperidin-4-amine dihydrochloride (1 x 1 g) | Reagentia [reagentia.eu]
- 4. (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One pot synthesis of cyclohexanone oxime from nitrobenzene using a bifunctional catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 17. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. 50533-97-6 | N,N-ジメチルピペリジン-4-アミン | N,N-Dimethylpiperidin-4-amine - アラケム株式会社 [alachem.co.jp]
- 20. mdpi.com [mdpi.com]
- 21. N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6 | Chemsrc [chemsrc.com]
- 22. GSRS [gsrs.ncats.nih.gov]
- 23. mdpi.com [mdpi.com]
